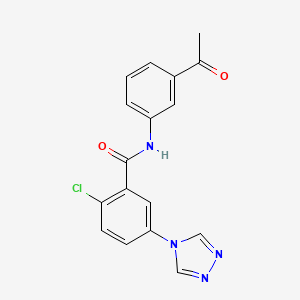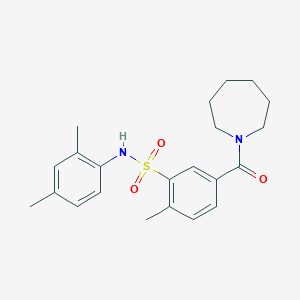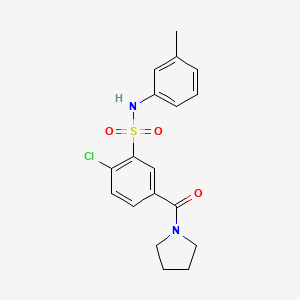![molecular formula C21H20ClN3O3 B3507411 1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B3507411.png)
1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrrole-2,5-dione
描述
1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-1H-pyrrole-2,5-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound is also known by its chemical name, TAK-659, and is currently being studied for its potential use in the treatment of various cancers and autoimmune diseases.
作用机制
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, TAK-659 can block the activation and proliferation of cancer cells, as well as reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the reduction of cancer cell growth and proliferation, and the suppression of inflammation and autoimmune responses. The compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its high potency and selectivity for BTK, which makes it an effective inhibitor of cancer cell growth and proliferation. However, the compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in some lab experiments.
未来方向
There are several potential future directions for the study of TAK-659, including further optimization of its pharmacokinetic properties, the development of new formulations and delivery methods, and the exploration of its potential use in combination with other cancer therapies. Additionally, TAK-659 may also have potential applications in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus.
科学研究应用
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-18-7-5-16(6-8-18)23-9-11-24(12-10-23)19-14-20(26)25(21(19)27)17-4-2-3-15(22)13-17/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQKUASDDCJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=O)N(C3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3507334.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507346.png)

![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3507356.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B3507364.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3507375.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-4-quinolinylacetamide](/img/structure/B3507382.png)
![N~1~-(4-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3507393.png)
![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B3507397.png)

![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1-naphthylacetamide](/img/structure/B3507416.png)
![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3507429.png)